Thieno[3,2-c]pyridin-3-ylboronic acid

Catalog No.
S8552211
CAS No.
M.F
C7H6BNO2S
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-c]pyridin-3-ylboronic acid

Product Name

Thieno[3,2-c]pyridin-3-ylboronic acid

IUPAC Name

thieno[3,2-c]pyridin-3-ylboronic acid

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4,10-11H

InChI Key

PYTJADOHJRAQHW-UHFFFAOYSA-N

SMILES

B(C1=CSC2=C1C=NC=C2)(O)O

Canonical SMILES

B(C1=CSC2=C1C=NC=C2)(O)O

Thieno[3,2-c]pyridin-3-ylboronic acid is a heterocyclic compound that features a thieno ring fused with a pyridine ring and includes a boronic acid functional group. This structure contributes to its unique chemical properties and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The compound is characterized by its ability to form complexes with various transition metals and participate in diverse

  • Electrophilic Aromatic Substitution: The compound can react via Friedel-Crafts reactions where hydrogen atoms on the aromatic ring are replaced by aryl or alkyl groups .
  • Nucleophilic Substitution: Depending on substituents, nucleophiles can replace halogen atoms in the compound .
  • Oxidation and Reduction: It can be oxidized to form oxides or reduced using agents like lithium aluminum hydride.
  • Metalation Reactions: The compound coordinates with transition metals, forming metal complexes that can facilitate catalytic processes .

Thieno[3,2-c]pyridin-3-ylboronic acid exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. In vitro studies have shown that derivatives of thieno[3,2-c]pyridin can inhibit GSK-3β with low nanomolar IC50 values, indicating strong potency against this target . Additionally, compounds related to thieno[3,2-c]pyridin have been investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of thieno[3,2-c]pyridin-3-ylboronic acid typically involves several methods:

  • Palladium-Catalyzed Cross-Coupling: This method is commonly used to form carbon-carbon bonds between thieno[3,2-c]pyridine derivatives and boronic acids through Suzuki-Miyaura coupling reactions. This approach allows for the construction of complex molecular architectures with high yields and purity.
  • Cyclization Reactions: Various cyclization techniques can be employed to synthesize thieno[3,2-c]pyridine derivatives from simpler precursors. For example, cyclizing N-(thiophenyl)methyl-N-[substituted ethyl]-para-toluene sulfonamide under acidic conditions can yield thieno[3,2-c]pyridine structures .

Thieno[3,2-c]pyridin-3-ylboronic acid has diverse applications across several fields:

  • Medicinal Chemistry: Its ability to inhibit key enzymes makes it a candidate for drug development targeting neurodegenerative diseases and cancer.
  • Synthetic Chemistry: It serves as a versatile building block for constructing complex organic molecules in pharmaceutical research.
  • Material Science: The compound's unique properties allow it to be explored in developing new materials with specific electronic or optical characteristics.

Studies on thieno[3,2-c]pyridin-3-ylboronic acid have focused on its interactions with various biological targets. For instance, research indicates that it may effectively inhibit GSK-3β by forming stable complexes that disrupt normal enzyme function. Further investigations into its binding affinities reveal potential interactions with other molecular targets involved in cell signaling pathways .

Several compounds share structural similarities with thieno[3,2-c]pyridin-3-ylboronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Thieno[3,2-b]pyridin-2-ylboronic acidDifferent ring fusion patternVariations in reactivity due to structural differences
Thieno[2,3-b]pyridineDifferent arrangement of the thieno and pyridine ringsBroader range of biological activities observed
Thienopyridine derivativesCombinations with other heterocyclesPotentially different pharmacological profiles

The uniqueness of thieno[3,2-c]pyridin-3-ylboronic acid lies in its specific structural configuration that allows for versatile interactions with various molecular targets while maintaining distinct reactivity patterns compared to its analogs.

Cyclization Strategies for Thienopyridine Core Formation

The thieno[3,2-c]pyridine core is typically constructed via acid-mediated cyclization of appropriately substituted precursors. A seminal patent (US3969358A) details the synthesis of thieno[2,3-c]pyridine through cyclization of N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamide using hydrochloric acid in ethanol. Adapting this approach for the 3-yl isomer would require regiospecific starting materials, such as 3-thienylaldehyde-derived Schiff bases.

Key Reaction Steps:

  • Schiff Base Formation: Condensation of 3-thienylaldehyde with a diol-amine (e.g., NH₂–CH₂–CH(OR)₂) yields a Schiff base.
  • Reductive Amination: Sodium borohydride reduction produces N-[2,2-(OR)₂]ethyl-(3-thienyl)-methylamine.
  • Cyclization: Treatment with concentrated HCl in ethanol at reflux induces ring closure to form the thieno[3,2-c]pyridine core.

Example Conditions:

  • Acid: 12N HCl
  • Solvent: Ethanol
  • Temperature: Reflux (≈78°C)
  • Yield: ~76% (reported for thieno[2,3-c]pyridine)

Suzuki-Miyaura Cross-Coupling with Boronic Acid Functionality

General Protocol:

  • Halogenation: Introduce a halogen (Br/I) at the 3-position via electrophilic substitution.
  • Miyaura Borylation: React the halide with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) to install the boronic acid group.

Challenges:

  • Regioselectivity in halogenation must be controlled to avoid isomer mixtures.
  • Steric hindrance at the 3-position may necessitate optimized ligands (e.g., SPhos).

Alternative Routes via Halogenated Precursor Functionalization

Halogenated intermediates enable flexible derivatization. The patent US3969358A exemplifies the use of para-toluenesulfonyl chloride for amine protection, a strategy adaptable for halogen introduction.

Halogenation Methods:

  • Direct Bromination: NBS (N-bromosuccinimide) in DMF at 0–25°C.
  • Iodination: NIS (N-iodosuccinimide) with Lewis acids (e.g., FeCl₃).

Case Study:

  • Substrate: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • Reagent: NBS (1.1 eq)
  • Conditions: DMF, 25°C, 12 h
  • Yield: ~85% (3-bromo derivative)

Key Intermediate in Pharmaceutical Agent Development

Thieno[3,2-c]pyridin-3-ylboronic acid serves as a pivotal intermediate in constructing kinase inhibitors and neurodegenerative disease therapeutics. The boronic acid moiety enables efficient Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl or heteroaryl groups at the 3-position of the thienopyridine scaffold. This capability is exemplified in the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors, where analogous thieno[3,2-c]pyrazol-3-amine derivatives demonstrate nanomolar inhibitory activity [1].

The compound’s bicyclic system enhances binding affinity to enzymatic targets by mimicking natural purine bases. For instance, derivatives bearing substituents at the 2- and 5-positions of the thienopyridine ring have shown improved blood-brain barrier penetration in preclinical Alzheimer’s disease models [1]. Table 1 illustrates its role in generating lead compounds through modular synthetic approaches:

Reaction TypePartner ReagentBiological TargetIC₅₀ Range
Suzuki CouplingPyridinyl halidesKinase inhibition3.1–50 nM [1]
Buchwald-Hartwig AminationPrimary aminesTau protein modulation<100 μM [1]

These synthetic pathways leverage the boronic acid’s orthogonal reactivity to sequentially introduce pharmacophoric groups, enabling structure-activity relationship studies without protecting group strategies.

Role in Fluorescent Material Construction

The electron-deficient thienopyridine core conjugated with the boronic acid group creates tunable optoelectronic properties. When incorporated into π-conjugated systems, the compound acts as an electron-transport moiety in organic light-emitting diodes (OLEDs). Its rigid planar structure reduces non-radiative decay pathways, enhancing quantum yields in solid-state emissive layers.

In sensor applications, the boronic acid functionality enables selective binding to diol-containing analytes through reversible ester formation. This property has been exploited in glucose-sensing architectures, where fluorescence quenching occurs upon binding. The thienopyridine component amplifies signal transduction through intramolecular charge transfer effects, achieving detection limits below 1 μM in aqueous media.

Building Block for Complex Heterocyclic Architectures

This boronic acid derivative enables rapid access to polycyclic systems through sequential cross-coupling and annulation reactions. Its regiochemical control permits the synthesis of angularly fused heterocycles that are challenging to prepare via traditional methods. For example, tandem Suzuki coupling and Pictet-Spengler cyclization yield indolizino[8,7-b]thienopyridines with potential anticancer activity.

The compound’s synthetic utility is further demonstrated in the construction of metal-organic frameworks (MOFs). Coordination of the pyridinic nitrogen to transition metals creates stable nodes, while the boronic acid groups participate in post-synthetic modification. This dual functionality has produced MOFs with record surface areas (>4000 m²/g) for gas storage applications.

Palladium-catalyzed cross-coupling reactions have revolutionized carbon-carbon bond formation in organic synthesis, with the Suzuki-Miyaura coupling being among the most versatile and widely employed methodologies [2] [3]. For thieno[3,2-c]pyridin-3-ylboronic acid, palladium-based catalytic systems demonstrate remarkable efficiency, though performance varies significantly with catalyst structure and reaction conditions.

The fundamental mechanism of palladium-catalyzed coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination [2] [3]. In the context of thieno[3,2-c]pyridin-3-ylboronic acid, the transmetalation step proves particularly critical due to the unique electronic properties of the heterocyclic system. The electron-withdrawing pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalyst's coordination sphere and affecting both reaction kinetics and selectivity [4].

Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate with triphenylphosphine remain the most commonly employed catalyst systems for these transformations [5] [2]. However, more specialized catalysts often provide superior performance. The data presented in Table 1 demonstrates that palladium(II) acetate combined with CyJohnPhos ligand achieves exceptional turnover numbers of 38 with 94% yield at 110°C, significantly outperforming the standard triphenylphosphine system [6] [7].

The choice of palladium precursor significantly influences catalytic activity. Palladium(II) sources require initial reduction to the active palladium(0) species, which can be accomplished through various mechanisms including reduction by the boronic acid substrate itself or by phosphine ligands [8] [9]. For thieno[3,2-c]pyridin-3-ylboronic acid systems, palladium(II) acetate generally provides more consistent results than palladium chloride precursors, likely due to the reduced coordinating ability of acetate compared to chloride [10].

Advanced palladacycle catalysts have shown remarkable effectiveness in challenging coupling reactions [5] [11]. These pre-catalysts offer several advantages including enhanced thermal stability, reduced catalyst loading requirements, and improved functional group tolerance. The SPhos-based palladacycle system achieves turnover numbers of 44, demonstrating the potential for highly efficient catalysis with thieno[3,2-c]pyridin-3-ylboronic acid substrates [11] [12].

Ligand Design for Enhanced Coupling Efficiency

The selection and design of supporting ligands represents one of the most critical factors in optimizing palladium-catalyzed coupling reactions [4] [13]. For thieno[3,2-c]pyridin-3-ylboronic acid systems, ligand choice must balance several competing factors including electronic properties, steric considerations, and coordination behavior of the heterocyclic substrate.

Phosphine ligands remain the most extensively studied and widely employed supporting ligands for palladium catalysis [7] [14]. The electronic properties of phosphine ligands, typically quantified through the Tolman electronic parameter based on infrared stretching frequencies of metal carbonyl complexes, directly influence the electron density at the palladium center [14] [15]. Electron-rich phosphines such as tricyclohexylphosphine facilitate oxidative addition by increasing electron density at palladium, while electron-poor phosphines promote reductive elimination by stabilizing the palladium(II) intermediate [14].

The data in Table 2 reveals that bulky phosphines such as tri(tert-butyl)phosphine provide exceptional performance, achieving 92% average yields with reduced reaction times of 6 hours [7]. This enhanced performance stems from the sterically demanding environment created around the palladium center, which accelerates reductive elimination by destabilizing the palladium(II) intermediate [15]. However, excessive steric bulk can impede substrate coordination and oxidative addition, requiring careful optimization for each specific substrate class [13].

Bidentate phosphine ligands offer unique advantages in thieno[3,2-c]pyridin-3-ylboronic acid coupling reactions [14]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand system demonstrates excellent performance with 89% average yields and moderate reaction conditions. The rigid backbone of dppf constrains the phosphine donors in a favorable geometry for palladium coordination while providing sufficient flexibility to accommodate different oxidation states during the catalytic cycle [3].

N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to traditional phosphine ligands [16] [17]. These ligands offer exceptional σ-donor ability, creating highly electron-rich palladium centers that facilitate challenging oxidative addition reactions [17]. The strong palladium-carbene bond provides enhanced thermal stability, allowing reactions to proceed at elevated temperatures without catalyst decomposition [16]. For thieno[3,2-c]pyridin-3-ylboronic acid systems, NHC ligands achieve 91% average yields with reaction times comparable to the best phosphine systems [17].

The development of air-stable, easily handled precatalysts has revolutionized practical applications of palladium catalysis [11] [18]. These systems typically employ bulky, electron-rich ligands that stabilize low-coordinate palladium species while facilitating catalyst activation under mild conditions. The XPhos ligand system exemplifies this approach, providing excellent yields (92%) with moderate catalyst loadings and short reaction times [11].

Solvent and Base Effects on Reaction Kinetics

The choice of reaction solvent profoundly influences the kinetics and efficiency of palladium-catalyzed coupling reactions involving thieno[3,2-c]pyridin-3-ylboronic acid [9] [19]. Solvent effects operate through multiple mechanisms including stabilization of charged intermediates, facilitation of substrate dissolution, and modulation of base reactivity [9] [20].

Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane represent the most commonly employed media for Suzuki-Miyaura coupling reactions [8] [21]. These solvents provide excellent solubility for both organic substrates and inorganic bases while maintaining chemical inertness toward the palladium catalyst [20]. The kinetic data presented in Table 3 demonstrates that toluene-water mixtures provide the highest reaction rates (15.2 × 10⁻³ s⁻¹) and lowest activation energies (52.8 kJ/mol), likely due to optimal phase-transfer dynamics [9].

The dielectric constant of the solvent medium significantly influences reaction kinetics through stabilization of polar transition states [19]. Higher dielectric constant solvents such as DMSO (ε = 46.7) and DMF (ε = 36.7) can stabilize charged intermediates but often lead to reduced reaction rates due to stronger solvation of the base, reducing its nucleophilic character [9] [19]. Conversely, lower dielectric constant solvents like toluene (ε = 2.3) provide less stabilization for charged species but facilitate more rapid base-promoted transmetalation [9].

Aqueous co-solvents play a crucial role in Suzuki-Miyaura coupling reactions by facilitating base dissolution and potentially participating in the activation of boronic acid substrates [8] [22]. The presence of water can lead to increased boronic acid reactivity through formation of boronate species, which serve as more effective transmetalating agents than the neutral boronic acid [23]. However, excessive water content can promote protodeboronation of sensitive boronic acid substrates, requiring careful optimization [24] [22].

Base selection represents another critical optimization parameter for thieno[3,2-c]pyridin-3-ylboronic acid coupling reactions [13] [22]. Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate are most commonly employed, each offering distinct advantages and limitations [22] [10]. Cesium-containing bases often provide superior performance due to their high solubility and strong basicity, facilitating rapid formation of boronate intermediates [22].

The effectiveness of different base systems varies significantly with solvent choice and reaction temperature [22] [10]. Potassium phosphate demonstrates excellent performance in toluene-water systems, achieving 94% yields with 99% selectivity [22]. This combination likely benefits from optimal phase-transfer dynamics and reduced competing side reactions such as protodeboronation [24] [22].

Boron Reagent Stability Considerations

The stability of thieno[3,2-c]pyridin-3-ylboronic acid under various storage and reaction conditions represents a critical factor in synthetic applications [25] [26]. Boronic acids are susceptible to several decomposition pathways including oxidative deboronation, protodeboronation, and hydrolysis, each of which can significantly impact coupling efficiency [25] [24].

Oxidative decomposition represents the most significant stability concern for boronic acids under ambient conditions [25] [27]. Reactive oxygen species including hydrogen peroxide, superoxide, and hydroxyl radicals can rapidly oxidize boronic acids to the corresponding alcohols and boric acid [25]. The rate of oxidative decomposition depends strongly on the electronic properties of the aromatic system, with electron-rich substrates generally showing greater susceptibility [25].

The data presented in Table 4 demonstrates that thieno[3,2-c]pyridin-3-ylboronic acid exhibits moderate stability under ambient conditions, with 15.3% decomposition after 24 hours exposure to air at room temperature [28] [25]. This decomposition rate is comparable to other heteroaromatic boronic acids and significantly better than highly electron-rich systems such as furan-2-ylboronic acid [24].

Storage under inert atmosphere conditions dramatically improves stability, with only 2.1% decomposition observed after 7 days at room temperature [28] [26]. Refrigeration further enhances stability, with less than 1.4% decomposition observed after 90 days when stored at 4°C under inert atmosphere [28]. For long-term storage, freezing at -20°C under inert atmosphere provides exceptional stability with less than 1% decomposition after one year [28].

Protodeboronation represents another significant decomposition pathway, particularly under basic aqueous conditions commonly employed in coupling reactions [26] [24]. This process involves protonolytic cleavage of the carbon-boron bond, generating the corresponding hydrocarbon and boric acid [26]. Electron-deficient aromatic systems generally show greater resistance to protodeboronation, suggesting that thieno[3,2-c]pyridin-3-ylboronic acid should demonstrate reasonable stability under typical coupling conditions [24].

pH stability studies reveal that thieno[3,2-c]pyridin-3-ylboronic acid maintains acceptable stability across a relatively broad pH range (6.5-8.5) under ambient conditions [24]. However, this range expands significantly under inert atmosphere storage (pH 4.0-10.0) and low-temperature conditions (pH 2.0-12.0) [26] [24]. These findings suggest that reaction conditions should be carefully controlled to maintain pH within acceptable limits while minimizing exposure to oxidizing conditions [22].

Solution stability presents additional challenges, with significant decomposition observed in both THF (12.6% after 48 hours) and DMF (18.4% after 24 hours) at room temperature [24]. This solution instability necessitates preparation and use of boronic acid solutions immediately before reaction or storage under rigorously controlled conditions [28] [26]. The formation of multiple decomposition products in DMF solution suggests complex degradation pathways that may include both hydrolysis and oxidative processes [24].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

179.0212298 g/mol

Monoisotopic Mass

179.0212298 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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